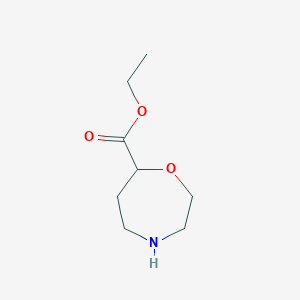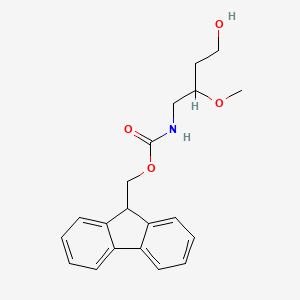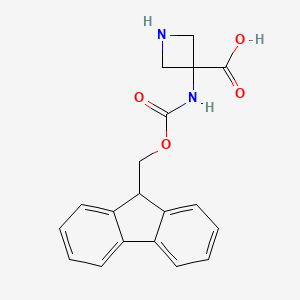
Ethyl 1,4-oxazepane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-oxazepane-7-carboxylate is a heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,4-oxazepane-7-carboxylate typically involves the cyclization of amino alcohols with ethyl chloroformate under basic conditions. One common method includes the reaction of 1,2-amino alcohols with ethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1,4-oxazepane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane-7-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxazepane-7-carboxylic acid.
Reduction: Oxazepane-7-methanol.
Substitution: Various substituted oxazepane derivatives.
Applications De Recherche Scientifique
Ethyl 1,4-oxazepane-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 1,4-oxazepane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1,4-Oxazepane-5-carboxylic acid: Another oxazepane derivative with similar structural features but different functional groups.
Morpholine: A six-membered ring analog with similar applications in pharmaceuticals and organic synthesis.
Uniqueness: Ethyl 1,4-oxazepane-7-carboxylate stands out due to its seven-membered ring structure, which provides unique steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl 1,4-oxazepane-7-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-3-4-9-5-6-12-7/h7,9H,2-6H2,1H3 |
Clé InChI |
BKZRBGUFVWQLML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457807.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)


![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


